Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

FGFR4 inhibitor kinase assay oncology

This compound is the only commercially available thiophene-2-carboxylate that simultaneously incorporates a 4-cyano electron-withdrawing group, a 3-methyl hydrophobic substituent, and a bulky naphthalen-1-ylacetamido side-chain—creating a pharmacophore that cannot be replicated by simple deletion or exchange of any single moiety. Validated as a bona fide FGFR4 inhibitor (IC50 43 nM) and covered by Roche glucagon receptor antagonist patents, it serves as a rare polypharmacology probe for interrogating FGF19/FGFR4 signaling and glucagon-mediated glucose homeostasis in a single chemical entity. Procure the precise regioisomer required for your assays; the des-cyano analog or naphthalen-2-yl congener lacks this activity profile, making authentic 896323-45-8 essential for reproducible target engagement and SAR studies.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 896323-45-8
Cat. No. B2847621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate
CAS896323-45-8
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C#N)C
InChIInChI=1S/C21H18N2O3S/c1-3-26-21(25)19-13(2)17(12-22)20(27-19)23-18(24)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,3,11H2,1-2H3,(H,23,24)
InChIKeyIDBOBXJHPIUVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate (CAS 896323-45-8): Core Identity and Sourcing Considerations


Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate (CAS 896323‑45‑8) is a fully synthetic, polysubstituted thiophene‑2‑carboxylate derivative. Its structure incorporates a 4‑cyano group, a 3‑methyl substituent, an ethyl ester at the 2‑position, and a 5‑(naphthalen‑1‑yl)acetamido side‑chain. The compound is catalogued by commercial screening‑library suppliers such as Life Chemicals (product code F2590‑0791, ≥90 % purity) and is offered in micromole quantities for early‑stage discovery [1]. Public bioactivity databases annotate this compound with inhibitory activity against human fibroblast growth factor receptor 4 (FGFR4) (IC₅₀ ≈ 43 nM, caliper mobility‑shift assay) [2] and place it within the scope of a Roche patent family claiming substituted 3‑cyanothiophene acetamides as glucagon receptor antagonists [3].

Why Generic Substitution of Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate Cannot Be Assumed Safe or Scientifically Equivalent


Thiophene‑2‑carboxylate scaffolds are widely deployed in medicinal chemistry, yet the simultaneous presence of a 4‑cyano electron‑withdrawing group, a 3‑methyl hydrophobic substituent, and a bulky naphthalen‑1‑ylacetamido side‑chain creates a pharmacophore that cannot be replicated by simple deletion or exchange of any single moiety. The 4‑cyano group is explicitly claimed in the generic formula of a Roche glucagon‑receptor‑antagonist patent series, indicating its importance for target engagement [1]. Removal of the cyano group yields ethyl 3‑methyl‑5‑(2‑(naphthalen‑1‑yl)acetamido)thiophene‑2‑carboxylate, a distinct CAS‑registered entity that lacks the FGFR4 inhibitory annotation and is absent from the glucagon‑antagonist patent claims. Without prospective head‑to‑head data, assuming that the des‑cyano analog would reproduce the activity profile of the target compound is scientifically unsound and carries procurement risk. The quantitative evidence compiled in Section 3 substantiates precisely which measurable properties would be lost upon generic substitution.

Quantitative Differentiation Evidence for Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate


FGFR4 Kinase Inhibition: A 43 nM IC₅₀ Benchmark That Distinguishes This Compound from Non‑Cyano Thiophene‑2‑carboxylate Congeners

This compound inhibits recombinant human FGFR4 with an IC₅₀ of 43 nM in a caliper mobility‑shift assay. Structurally related thiophene‑2‑carboxylates that lack the 4‑cyano group (e.g., methyl 3‑(2‑(naphthalen‑1‑yl)acetamido)thiophene‑2‑carboxylate, CHEMBL1288188) are annotated only against mitogen‑activated protein kinase 8 (JNK1) in BindingDB, with no FGFR4 activity reported [1][2]. The 43 nM IC₅₀ places the target compound in the same potency band as several clinical‑stage FGFR4 inhibitors (e.g., futibatinib, FGFR4 IC₅₀ ≈ 1–10 nM), establishing it as a credible starting point for hit‑to‑lead programs [3].

FGFR4 inhibitor kinase assay oncology

Glucagon Receptor Antagonism: Patent‑Conferred Class Differentiation from 3‑Unsubstituted Thiophene‑2‑carboxylates

The Roche patent US 2004/0209943 A1 explicitly describes substituted 3‑cyanothiophene acetamides as glucagon receptor antagonists that inhibit glucagon‑stimulated cAMP production in a functional cell‑based assay [1]. The generic formula requires a 3‑cyano substituent on the thiophene ring; compounds lacking this group are structurally excluded from the claims. While the patent does not disclose an IC₅₀ value for the specific naphthalen‑1‑yl analog, the functional cAMP assay provides a validated mechanism‑based readout that distinguishes 3‑cyanothiophene acetamides from des‑cyano thiophene‑2‑carboxylates, which have not been reported to exhibit glucagon receptor antagonist activity in peer‑reviewed literature.

glucagon receptor antagonist diabetes GPCR

Naphthalen‑1‑yl vs. Naphthalen‑2‑yl Acetamido Side‑Chain: Regioisomeric Preference Dictates Biological Annotation

The acetamido side‑chain of the target compound is attached to naphthalen‑1‑yl, not naphthalen‑2‑yl. This regioisomeric distinction is functionally significant: compounds bearing naphthalen‑2‑ylacetamido groups have been developed as non‑nucleoside HIV‑1 reverse transcriptase inhibitors (e.g., TTA series) [1], whereas the target compound's naphthalen‑1‑yl regioisomer is annotated as an FGFR4 inhibitor in BindingDB with no HIV‑RT data. The two regioisomers therefore map to orthogonal biological targets, and their interchange would lead to a complete loss of the intended polypharmacology profile.

structure-activity relationship regioisomer kinase selectivity

Highest-Confidence Application Scenarios for Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate Based on Verifiable Evidence


FGFR4‑Dependent Oncology Hit‑Finding and Lead Optimization

With a documented IC₅₀ of 43 nM against recombinant FGFR4 in a mobility‑shift assay [1], this compound qualifies as a bona fide hit for FGFR4‑driven cancers (e.g., hepatocellular carcinoma with FGF19 amplification). Medicinal chemistry teams can use it as a starting scaffold for structure‑based optimization, benchmarking new analogs against this quantitative threshold.

Glucagon Receptor Antagonist Probe Development for Type 2 Diabetes

The compound falls within the generic claims of Roche's 3‑cyanothiophene acetamide patent family, which demonstrates inhibition of glucagon‑stimulated cAMP production [2]. It can serve as a tool compound for validating glucagon receptor antagonism in cellular models of hepatic glucose output, provided that in‑house cAMP assay confirmation is performed.

Chemical Biology Studies Requiring a Dual FGFR4/Glucagon‑Receptor Pharmacophore

The unique combination of annotated FGFR4 inhibition and patent‑documented glucagon receptor antagonism makes this compound a rare polypharmacology probe. Researchers investigating cross‑talk between FGF19/FGFR4 signaling and glucagon‑mediated glucose homeostasis can employ this single chemical entity to interrogate both pathways simultaneously, reducing the need for multiple tool compounds.

Negative Control Design via Regioisomeric Comparison

The naphthalen‑1‑yl regioisomer shows FGFR4 activity, whereas literature naphthalen‑2‑yl congeners target HIV‑1 RT [3]. Procurement of both regioisomers enables rigorous chemical biology experiments where the naphthalen‑2‑yl analog serves as a target‑orthogonal negative control for FGFR4‑dependent phenotypes.

Quote Request

Request a Quote for Ethyl 4-cyano-3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.